molecular formula C10H7F2NO2 B169718 2-(5,6-Difluoro-1H-indol-3-yl)acetic acid CAS No. 126030-73-7

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

Cat. No. B169718
M. Wt: 211.16 g/mol
InChI Key: VZWMUWNMZOYMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 126030-73-7. It has a molecular weight of 211.17 and its IUPAC name is (5,6-difluoro-1H-indol-3-yl)acetic acid . It is a solid substance stored in dry conditions at room temperature .


Molecular Structure Analysis

The molecular formula of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is C10H7F2NO2 . The InChI Code is 1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15) .


Physical And Chemical Properties Analysis

The physical form of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” is solid . It is stored in dry conditions at room temperature . The molecular weight is 211.16 g/mol .

Scientific Research Applications

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents. One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

  • Antiviral Activity

    • Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
    • The methods of application or experimental procedures would involve synthesizing the indole derivative and testing its antiviral activity in vitro .
    • The results showed that this compound had a high selectivity index (SI) value, indicating its potential as an antiviral agent .
  • Antibacterial Activity

    • Some indole derivatives, such as 2,5,6-trisubstituted benzimidazoles, have demonstrated antitubercular activity by targeting the filamenting temperature-sensitive protein Z (FtsZ) .
    • FtsZ plays a crucial role in bacterial cell division, making it a promising target for the development of antibacterial agents against various bacterial pathogens .
    • The methods of application or experimental procedures would involve synthesizing the indole derivative and testing its antibacterial activity in vitro .
    • The results would be based on the inhibitory activity of the compound against the target protein .
  • Anti-inflammatory Activity

    • 2-Arylpropanoic acids, a class of indole derivatives, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) .
    • They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .
    • The methods of application or experimental procedures would involve synthesizing the indole derivative and testing its anti-inflammatory activity in vitro .
    • The results would be based on the inhibitory activity of the compound against inflammation .
  • Anticancer Activity

    • Indole derivatives have shown potential as anticancer agents .
    • The methods of application or experimental procedures would involve synthesizing the indole derivative and testing its anticancer activity in vitro .
    • The results would be based on the inhibitory activity of the compound against cancer cells .

Safety And Hazards

The safety information for “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” includes several hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

Future Directions

Indole derivatives, including “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid”, have shown potential in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . The rapid emergence of drug-resistant tuberculosis has led researchers to explore indole derivatives as potential anti-tubercular agents or drugs . This suggests that there may be future research directions in exploring the therapeutic potential of “2-(5,6-Difluoro-1H-indol-3-yl)acetic acid” and similar compounds.

properties

IUPAC Name

2-(5,6-difluoro-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-4,13H,1H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWMUWNMZOYMFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC=C2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50562603
Record name (5,6-Difluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5,6-Difluoro-1H-indol-3-yl)acetic acid

CAS RN

126030-73-7
Record name (5,6-Difluoro-1H-indol-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50562603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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